molecular formula C8H15ClO6 B1436075 2-Chloroethyl beta-D-glucopyranoside CAS No. 90318-86-8

2-Chloroethyl beta-D-glucopyranoside

Cat. No. B1436075
CAS RN: 90318-86-8
M. Wt: 242.65 g/mol
InChI Key: UHXKZHNKPKZLRR-JAJWTYFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloroethyl β-D-glucopyranoside is a chemical compound with the molecular formula C8H15ClO6 . It has a molecular weight of 242.65 . This compound is a potent intermediate for carbohydrate drug synthesis .


Synthesis Analysis

The synthesis of 2-Chloroethyl β-D-glucopyranoside involves several steps. Starting with D-glucose as a raw material, a corresponding 2, 3, 4, 6-tetra-O-acetyl-D-glucopyranosyl trichloroacetamide is prepared through acetylation, deacetylation at the C1 position, and reaction with trichloroacetinitrile . With the ester as a donor, a coupling reaction with 2-chloroethanol is performed under the catalysis of BF3∙Et2O to yield a 1, 2-trans compound 2’-chloroethyl 2, 3, 4, 6-tetra-O-acetyl-β-D-glucopyranoside . The latter is then deacetylated to obtain 2’-chloroethyl β-D-glucopyranoside .


Molecular Structure Analysis

The molecular structure of 2-Chloroethyl β-D-glucopyranoside consists of a glucose molecule attached to a 2-chloroethyl group . The glucose molecule is in the pyranose form, which is a six-membered ring consisting of five carbon atoms and one oxygen atom .


Physical And Chemical Properties Analysis

2-Chloroethyl β-D-glucopyranoside has a density of 1.51 . Its solubility and other physical properties are not well-documented in the literature.

Safety And Hazards

The safety data sheet for similar compounds suggests that they should be handled with care. Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . They should not be released into the environment .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-(2-chloroethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO6/c9-1-2-14-8-7(13)6(12)5(11)4(3-10)15-8/h4-8,10-13H,1-3H2/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXKZHNKPKZLRR-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroethyl beta-D-glucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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